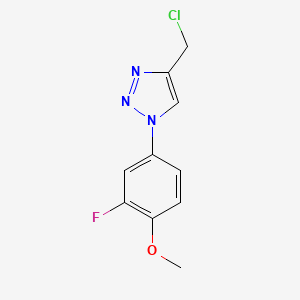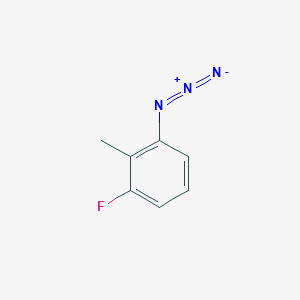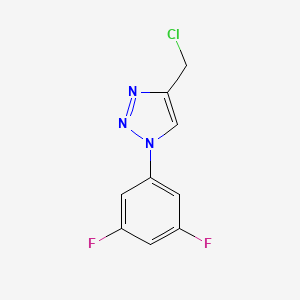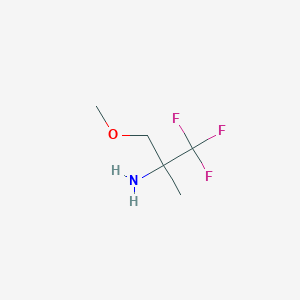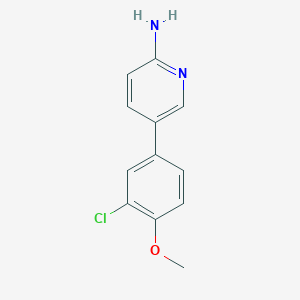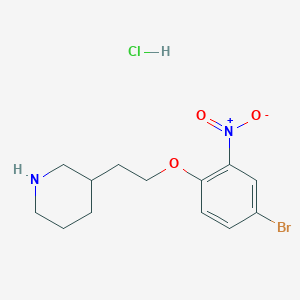![molecular formula C12H16ClNO B1466494 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1481370-57-3](/img/structure/B1466494.png)
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Übersicht
Beschreibung
“1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol” is a chemical compound that is an intermediate in the synthesis of ketamine . It is also known as “Ketamine Precursor A” or "Ketamine Related Compound A" .
Synthesis Analysis
The synthesis of this compound has been done in five steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent. This is followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H16ClNO . Its average mass is 237.725 Da and its monoisotopic mass is 237.092041 Da .
Chemical Reactions Analysis
The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methylamine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Enaminones and Hydrogen Bonding Studies
A study by Kubicki et al. (2000) on the hydrogen bonding in anticonvulsant enaminones provides insight into the molecular structures and interactions of compounds with similar structural features. The research examines the crystal structures of three anticonvulsant enaminones, highlighting the importance of hydrogen bonding and molecular conformations in understanding the activity and properties of such compounds (Kubicki, Bassyouni, & Codding, 2000).
Organotin(IV) Complexes in Anticancer Research
Basu Baul et al. (2009) discuss the synthesis, structural characterization, and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes, tested against various human tumor cell lines, demonstrate the potential of organometallic compounds in the development of new anticancer drugs, showcasing the relevance of structurally complex molecules in pharmacological applications (Basu Baul, Basu, Vos, & Linden, 2009).
Synthesis and Stereochemistry of Cyclopentane Derivatives
Research by Davies et al. (2003) on the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates through kinetic resolution highlights advancements in synthetic organic chemistry. This work emphasizes the importance of stereochemistry and efficient synthesis methods in creating molecules with potential medicinal and chemical applications (Davies et al., 2003).
Biohydroxylation and Chiral Auxiliaries
A study by Raadt et al. (2000) on the use of chiral auxiliaries in the biohydroxylation of unactivated methylene groups using Beauveria bassiana demonstrates the application of biocatalysis in organic synthesis. This approach, targeting cyclopentanone derivatives, illustrates the utility of microbial transformations in the selective modification of complex organic molecules, offering paths to chiral compounds (Raadt, Fetz, Griengl, Klingler, Kopper, Krenn, Münzer, Ott, Plachota, Weber, Braunegg, Mosler, & Saf, 2000).
Eigenschaften
IUPAC Name |
1-[(2-chloroanilino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-5-1-2-6-11(10)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVNLCDKLXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)
![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)
![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)
